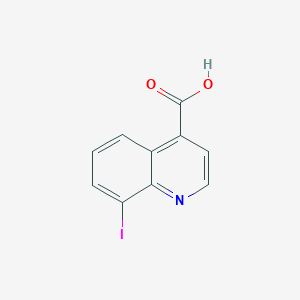![molecular formula C10H17Cl2N3O B13630416 6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride is a chemical compound with the molecular formula C10H15N3O.2HCl. It is a derivative of pyridine and morpholine, and it is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride typically involves the reaction of 6-chloromethylpyridin-3-amine with morpholine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions
6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
- 6-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester
- 6-(Morpholin-4-yl)pyridin-3-ylmethanol
- 6-(Morpholin-4-yl)pyridazin-3-amine
Uniqueness
6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride is unique due to its specific combination of the pyridine and morpholine moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C10H17Cl2N3O |
|---|---|
分子量 |
266.16 g/mol |
IUPAC名 |
6-(morpholin-4-ylmethyl)pyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-9-1-2-10(12-7-9)8-13-3-5-14-6-4-13;;/h1-2,7H,3-6,8,11H2;2*1H |
InChIキー |
QJERRPJMMDCYMN-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=NC=C(C=C2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile](/img/structure/B13630344.png)

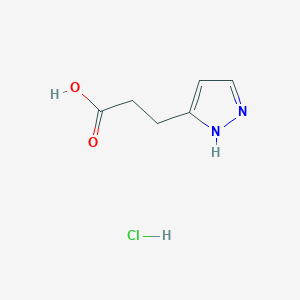

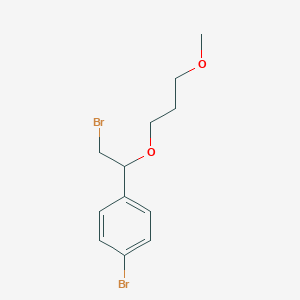
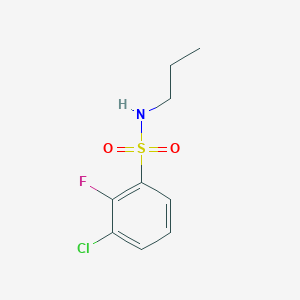
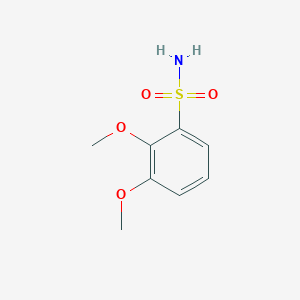
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)
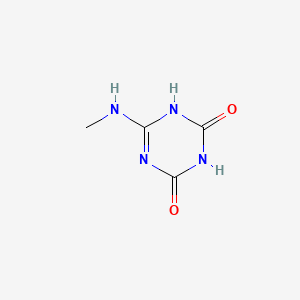
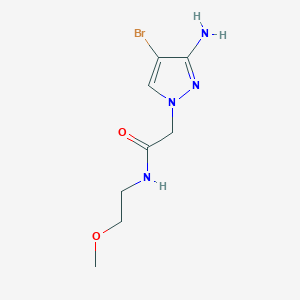

![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
